molecular formula C27H36O15 B1201552 Loganin pentaacetate CAS No. 20586-11-2

Loganin pentaacetate

Cat. No. B1201552
CAS RN: 20586-11-2
M. Wt: 600.6 g/mol
InChI Key: AEJMLRVPTZEQEF-HISSRJBZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Loganin pentaacetate is a terpene glycoside.

Scientific Research Applications

  • Sedative and Hypnotic Effects : Loganin has been shown to have sedative and hypnotic effects, primarily mediated through the modification of the serotonergic system and GABAergic neurons. This finding suggests potential applications in the treatment of sleep disorders and insomnia (Shi et al., 2019).

  • Improving Learning and Memory Impairments : Research indicates that loganin can improve learning and memory impairments induced by scopolamine in mice, suggesting its potential in treating memory-related disorders, such as Alzheimer's disease (Kwon et al., 2009).

  • Osteoarthritis Treatment : Loganin has been found to ameliorate cartilage degeneration and development of osteoarthritis in a mouse model, indicating its potential as a therapeutic agent for osteoarthritis treatment (Hu et al., 2020).

  • Neuropathic Pain Relief : Studies have shown that loganin can prevent chronic constriction injury-provoked neuropathic pain by reducing inflammation and demyelination in Schwann cells, which is significant for neuropathic pain management (Chu et al., 2019).

  • Male Reproductive Health : Loganin has demonstrated protective effects against testicular damage and germ cell apoptosis induced by diabetes mellitus, offering potential applications in addressing diabetes-related male reproductive issues (Chen et al., 2020).

  • Cardiovascular Disease : Loganin has been found to inhibit Angiotensin II–induced cardiac hypertrophy, suggesting its potential use in treating heart-related conditions (Xu et al., 2021).

  • Painful Diabetic Neuropathy : Research indicates that loganin can alleviate painful diabetic neuropathy by modulating oxidative stress, inflammation, and insulin sensitivity (Cheng et al., 2021).

  • Neuroprotective Properties : Loganin has shown neuroprotective properties in experimental models of spinal muscular atrophy, making it a potential candidate for treating neuromuscular diseases (Tseng et al., 2016).

  • Anti-inflammatory Effects : Studies have demonstrated that loganin can inhibit the inflammatory response in various models, including atherosclerosis and acute renal injury, which is beneficial in managing these conditions (Li et al., 2016).

  • Anti-Dementia Agents : Loganin has been identified as having specific inhibitory activity against β-secretase (BACE1), which is significant for attenuating the progression or prevention of Alzheimer's disease (Youn et al., 2013).

properties

CAS RN

20586-11-2

Product Name

Loganin pentaacetate

Molecular Formula

C27H36O15

Molecular Weight

600.6 g/mol

IUPAC Name

methyl (1S,4aS,6S,7R,7aS)-6-acetyloxy-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C27H36O15/c1-11-19(37-13(3)29)8-17-18(25(33)34-7)9-36-26(21(11)17)42-27-24(40-16(6)32)23(39-15(5)31)22(38-14(4)30)20(41-27)10-35-12(2)28/h9,11,17,19-24,26-27H,8,10H2,1-7H3/t11-,17+,19-,20+,21+,22+,23-,24+,26-,27-/m0/s1

InChI Key

AEJMLRVPTZEQEF-HISSRJBZSA-N

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loganin pentaacetate
Reactant of Route 2
Reactant of Route 2
Loganin pentaacetate
Reactant of Route 3
Reactant of Route 3
Loganin pentaacetate
Reactant of Route 4
Reactant of Route 4
Loganin pentaacetate
Reactant of Route 5
Reactant of Route 5
Loganin pentaacetate
Reactant of Route 6
Reactant of Route 6
Loganin pentaacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.